(R)-3-Amino-2-(3-chlorobenzyl)propanoic acid
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Overview
Description
®-3-Amino-2-(3-chlorobenzyl)propanoic acid is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of propanoic acid, featuring an amino group and a 3-chlorobenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid typically involves the reaction of 3-chlorobenzylamine with a suitable precursor of propanoic acid. One common method is the reductive amination of 3-chlorobenzaldehyde with ammonia or an amine, followed by a series of steps to introduce the propanoic acid moiety. The reaction conditions often include the use of reducing agents such as sodium borohydride or catalytic hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-2-(3-chlorobenzyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
®-3-Amino-2-(3-chlorobenzyl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-(3-chlorobenzyl)propanoic acid: Lacks the ®-configuration, which may affect its biological activity and interactions.
3-Chlorobenzylamine: A simpler compound that serves as a precursor in the synthesis of ®-3-Amino-2-(3-chlorobenzyl)propanoic acid.
Propanoic acid derivatives: Various derivatives with different substituents on the propanoic acid moiety.
Uniqueness
®-3-Amino-2-(3-chlorobenzyl)propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a 3-chlorobenzyl substituent. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12ClNO2 |
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Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2R)-2-(aminomethyl)-3-(3-chlorophenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c11-9-3-1-2-7(5-9)4-8(6-12)10(13)14/h1-3,5,8H,4,6,12H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
QRHHAFBBXIODHQ-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C[C@H](CN)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(CN)C(=O)O |
Origin of Product |
United States |
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